[1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl](pyrrolidin-1-yl)methanone
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Overview
Description
1,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE typically involves multi-step organic reactions. One common method includes the cyclocondensation of 5-amino-1,3-dimethylpyrazole with ethyl acetoacetate to form tetrahydropyrazolopyridine derivatives . This intermediate can then be further functionalized to introduce the pyrrolidinylmethanone moiety.
Industrial Production Methods: Industrial production methods for such complex organic compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure scalability and consistency in production.
Chemical Reactions Analysis
Types of Reactions: 1,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE can undergo various chemical reactions, including:
- Oxidation : This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
- Reduction : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution : Electrophilic and nucleophilic substitution reactions can be performed to introduce different functional groups.
- Oxidation : Potassium permanganate in acidic or basic medium.
- Reduction : Sodium borohydride in methanol or ethanol.
- Substitution : Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, 1,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE is used as a building block for the synthesis of more complex molecules
Biology: Biologically, this compound has shown potential in various assays for its activity against different biological targets. It is often used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. They may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making them candidates for drug development.
Industry: Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to changes in cellular function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds:
- 1,3-Dimethylpyrazole : A simpler analog that lacks the pyrrolidinylmethanone moiety.
- 4-Methylphenylpyrazole : Another analog with a different substitution pattern on the pyrazole ring.
Uniqueness: The uniqueness of 1,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE lies in its complex structure, which combines multiple functional groups and heterocyclic rings
Properties
Molecular Formula |
C20H22N4O |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
[1,3-dimethyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridin-4-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C20H22N4O/c1-13-6-8-15(9-7-13)17-12-16(20(25)24-10-4-5-11-24)18-14(2)22-23(3)19(18)21-17/h6-9,12H,4-5,10-11H2,1-3H3 |
InChI Key |
NUYWAYKBQBDNEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C)C)C(=C2)C(=O)N4CCCC4 |
Origin of Product |
United States |
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